molecular formula C15H23N3O2S B7064993 N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide

N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B7064993
M. Wt: 309.4 g/mol
InChI Key: WIGOFKQDHXTVQG-UHFFFAOYSA-N
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Description

N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a carboxamide group The presence of a methylsulfinyl group attached to the propan-2-yl chain adds to its unique chemical structure

Properties

IUPAC Name

N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-13(12-21(2)20)16-15(19)18-10-8-17(9-11-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGOFKQDHXTVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)NC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the phenyl group and the carboxamide functionality. The methylsulfinyl group is then introduced through a sulfoxidation reaction.

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative.

    Sulfoxidation: The methylsulfinyl group is introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated phenyl derivatives, strong bases.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biology: It may serve as a probe to study biological pathways involving piperazine derivatives.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenyl and carboxamide groups can enhance binding affinity and specificity. The methylsulfinyl group may modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylsulfinylpropan-2-yl)-4-phenylpiperazine-1-carboxamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

The presence of the methylsulfinyl group distinguishes this compound from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.

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